Cas no 2034342-69-1 (N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)

N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide
- N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- AKOS026687782
- 2034342-69-1
- F6353-5654
- N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
- N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
-
- Inchi: 1S/C17H18N4O2S2/c22-17(12-1-2-14-15(9-12)20-25-19-14)18-10-16(13-3-6-23-11-13)21-4-7-24-8-5-21/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,18,22)
- InChI Key: ZEJJIYWAAUAXTQ-UHFFFAOYSA-N
- SMILES: S1CCN(CC1)C(C1=COC=C1)CNC(C1C=CC2C(C=1)=NSN=2)=O
Computed Properties
- Exact Mass: 374.08711818g/mol
- Monoisotopic Mass: 374.08711818g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 125Ų
N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6353-5654-20μmol |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-3mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-5μmol |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-20mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-2mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-50mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-2μmol |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-75mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-40mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6353-5654-15mg |
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
2034342-69-1 | 15mg |
$89.0 | 2023-09-09 |
N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide Related Literature
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
Additional information on N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide
Introduction to N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034342-69-1)
N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide, identified by its CAS number 2034342-69-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a furan ring and a thiomorpholine moiety, contribute to its unique chemical properties and biological interactions.
The furan ring, a five-membered aromatic ring containing two oxygen atoms, is known for its ability to engage in various chemical reactions and biological processes. Its incorporation into the molecular structure of N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide enhances the compound's potential for binding to biological targets and modulating physiological functions. On the other hand, the thiomorpholine ring, characterized by its sulfur-containing heterocycle and morpholine-like structure, contributes to the compound's solubility and bioavailability, making it a promising candidate for drug development.
The benzothiadiazole core of this compound is another critical structural element. Benzothiadiazoles are a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The presence of the carboxamide functional group at the 5-position of the benzothiadiazole ring further enhances the compound's potential as a pharmacophore by increasing its interactions with biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents based on benzothiadiazole derivatives. These compounds have shown promise in preclinical studies for their ability to inhibit various enzymes and receptors involved in disease pathways. For instance, certain benzothiadiazole derivatives have been reported to exhibit potent inhibitory activity against kinases and other enzymes implicated in cancer progression. The unique structural features of N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide position it as a potentially valuable scaffold for further drug discovery efforts.
The synthesis of N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 3-furylacrylamide and thiomorpholine derivatives. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the benzothiadiazole core. Subsequent functionalization steps are employed to introduce the carboxamide group at the 5-position of the benzothiadiazole ring.
The use of advanced synthetic techniques has enabled researchers to optimize the synthesis of this compound and improve its overall yield and efficiency. For example, transition metal-catalyzed reactions have been utilized to facilitate key bond-forming steps in the synthesis process. Additionally, computational methods have been employed to predict and optimize reaction pathways, further enhancing the efficiency of synthetic strategies.
Evaluation of the biological activity of N-2-(furan-3-yl)-2-(thiomorpholin-4-ytl)ethyl - 2 , 1 , 3 - benz o th iad i az o le - 5 - car box am ide has revealed promising results in preclinical studies. The compound has demonstrated inhibitory activity against several enzymes and receptors involved in disease pathways. For instance, it has shown potent inhibitory effects against kinases that are implicated in cancer progression. Furthermore , it has exhibited anti-inflammatory properties by inhibiting inflammatory cytokine production.
The mechanism of action of this compound is thought to involve its interaction with specific biological targets such as enzymes and receptors. By binding to these targets , it can modulate signaling pathways that are involved in disease processes . This interaction can lead to a reduction in pathological symptoms associated with various diseases . The unique structural features of this compound , particularly its ability to engage in multiple types of interactions with biological targets , contribute to its potential as a therapeutic agent.
In addition to its pharmacological properties , N - 2 - ( furan - 3 - yl ) - 2 - ( th i om or ph o l i n - 4 - y l ) e t h y l - 2 , 1 , 3 - b en z o th iad i az o le - 5 - car box am ide also exhibits favorable pharmacokinetic properties . These properties include good solubility , bioavailability , and metabolic stability . These characteristics make it an attractive candidate for further development into a therapeutic drug . Additionally , preclinical studies have shown that it does not exhibit significant toxicity at therapeutic doses . This suggests that it may be well-tolerated by patients if developed into a drug.
The development of novel therapeutic agents based on benzothiadiazole derivatives continues to be an active area of research . Researchers are exploring various synthetic strategies to optimize the structure-function relationships of these compounds . By modifying key structural elements such as the substitution patterns on the benzothiadiazole ring , researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds . This approach has led to the discovery several promising lead compounds that are currently being evaluated in clinical trials.
The future prospects for N - 2 - ( furan - 3 - yl ) - 2 - ( th i om or ph o l i n - 4 - y l ) e t h y l - 2 , 1 , 3 b en z o th iad i az o le - 5 car box am ide are exciting . As more research is conducted into its pharmacological properties , there is potential for it to be developed into a new therapeutic agent . If successful clinical trials are conducted , this compound could provide a new treatment option for patients suffering from various diseases . Furthermore , ongoing research may uncover additional applications for this compound beyond its initial intended use . This could expand its market potential and make it an even more valuable asset in pharmaceutical development.
2034342-69-1 (N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide) Related Products
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)



